![molecular formula C11H9N5 B2402444 5-フェニル-1H-ピラゾロ[3,4-c]ピリダジン-3-アミン CAS No. 405224-27-3](/img/structure/B2402444.png)

5-フェニル-1H-ピラゾロ[3,4-c]ピリダジン-3-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

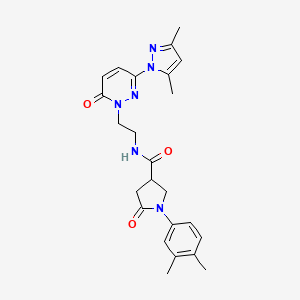

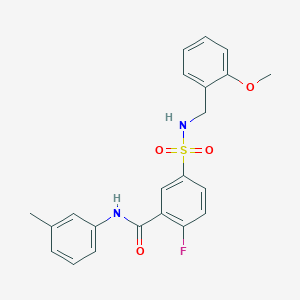

“5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” is an organic compound that belongs to the class of phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The IUPAC name for this compound is 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine .

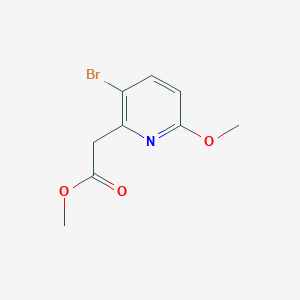

Synthesis Analysis

The synthesis of pyrazolo[3,4-c]pyridines, which includes “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine”, involves several steps . The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds is described, and these compounds can be selectively elaborated along multiple growth vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

Molecular Structure Analysis

The molecular structure of “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” is represented by the molecular formula C11H9N5 . The compound’s structure includes a pyrazole ring bound to a phenyl group .

Chemical Reactions Analysis

The chemical reactions involving “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” include protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .

科学的研究の応用

生体医薬品の用途

“5-フェニル-1H-ピラゾロ[3,4-c]ピリダジン-3-アミン”を含む1H-ピラゾロ[3,4-b]ピリジン類は、その生体医薬品の用途について広く研究されてきました . これらの化合物は、プリン塩基であるアデニンとグアニンとの類似性が高いことから、医薬品化学者の関心を集めています .

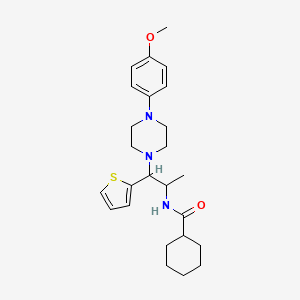

抗炎症剤

“5-フェニル-2H-ピラゾロ[3,4-c]ピリダジン-3-アミン”を含む化合物群であるピリダジン-3(2H)-オン類は、抗炎症作用を持つことが知られています . これらの化合物は、シクロオキシゲナーゼ(COX)酵素の阻害によるプロスタグランジンの産生阻害によって作用します .

鎮痛薬

これらの化合物は、抗炎症作用に加えて、鎮痛薬としても用いられています . 特に炎症を伴う痛みを治療するために用いられています .

抗ウイルス剤および抗腫瘍剤

“5-フェニル-1H-ピラゾロ[3,4-c]ピリダジン-3-アミン”を含むピラゾロトリアジン類は、核酸塩基との構造類似性があるため、代謝物として作用することができ、そのため抗ウイルス剤や抗腫瘍剤として有用となり得ます .

高エネルギーイオン性化合物の合成

“5-フェニル-1H-ピラゾロ[3,4-c]ピリダジン-3-アミン”は、3,4-ジアミノ-6-アジド-1H-ピラゾロ[4,3-c]ピリジン-5-イウム高エネルギーイオン性化合物の合成に使用されてきました . これらの化合物は、良好な爆轟性能と低い感度を示します .

縮環ピリジニルアジドの合成

“5-フェニル-1H-ピラゾロ[3,4-c]ピリダジン-3-アミン”の合成に使用された合成戦略は、縮環ピリジニルアジドの合成に利用できる可能性があります . これは、複素環化学の分野におけるこの化合物の重要性を強調しています .

作用機序

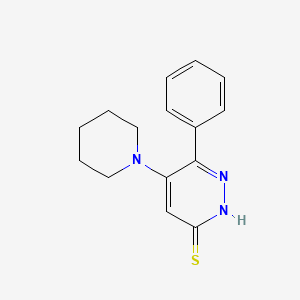

Target of Action

The primary target of 5-Phenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine is the Mitogen-activated protein kinase 1 (MAPK1) , also known as Extracellular Signal-Regulated Kinase (ERK) 1/2 . This kinase plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .

Mode of Action

5-Phenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine acts as a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2 . By inhibiting these kinases, the compound disrupts the MAPK/ERK signaling pathway, which can lead to changes in cellular processes .

Biochemical Pathways

The compound primarily affects the MAPK/ERK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting ERK1/2, the compound can potentially alter these processes, leading to downstream effects .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

The inhibition of ERK1/2 by 5-Phenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine can lead to changes in cellular processes regulated by the MAPK/ERK signaling pathway . These changes can potentially affect cell proliferation, differentiation, and survival .

将来の方向性

The future directions for “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” could involve further exploration of its potential as a TRK inhibitor . Additionally, the compound’s utility in fragment-based drug discovery (FBDD) could be explored further, given its ability to be selectively elaborated along multiple growth vectors .

生化学分析

Biochemical Properties

Related compounds such as pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

Cellular Effects

Some studies have shown that related compounds exhibit superior cytotoxic activities against MCF-7 and HCT-116 cells .

Molecular Mechanism

It is known that related compounds can interact with Mitogen-activated protein kinase 1 .

Temporal Effects in Laboratory Settings

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability .

Dosage Effects in Animal Models

Related compounds have shown cytotoxic activities in various cell lines .

Metabolic Pathways

Related compounds are known to interact with enzymes in purine biochemical reactions .

Transport and Distribution

Related compounds have been shown to be cell-permeable .

Subcellular Localization

Related compounds have been shown to interact with specific compartments or organelles .

特性

IUPAC Name |

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-10-8-6-9(7-4-2-1-3-5-7)13-15-11(8)16-14-10/h1-6H,(H3,12,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJKZGGGSJDJQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(NN=C3N=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate](/img/structure/B2402364.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)

![N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2402371.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2402373.png)

![3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2402379.png)

![N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2402381.png)